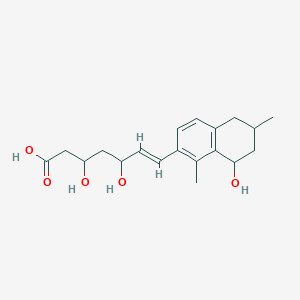

(E)-3,5-dihydroxy-7-(8-hydroxy-1,6-dimethyl-5,6,7,8-tetrahydronaphthalen-2-yl)hept-6-enoic acid

Beschreibung

Colletruncoic acid is a unique meroterpenoid compound isolated from the fungus Colletotrichum truncatum. This compound has garnered interest due to its unprecedented skeleton for a fungal polyketide and its potential bioactive properties .

Eigenschaften

CAS-Nummer |

104993-01-3 |

|---|---|

Molekularformel |

C19H26O5 |

Molekulargewicht |

334.4 g/mol |

IUPAC-Name |

(E)-3,5-dihydroxy-7-(8-hydroxy-1,6-dimethyl-5,6,7,8-tetrahydronaphthalen-2-yl)hept-6-enoic acid |

InChI |

InChI=1S/C19H26O5/c1-11-7-14-4-3-13(12(2)19(14)17(22)8-11)5-6-15(20)9-16(21)10-18(23)24/h3-6,11,15-17,20-22H,7-10H2,1-2H3,(H,23,24)/b6-5+ |

InChI-Schlüssel |

KYDBWGRCKWMGOO-AATRIKPKSA-N |

SMILES |

CC1CC(C2=C(C1)C=CC(=C2C)C=CC(CC(CC(=O)O)O)O)O |

Isomerische SMILES |

CC1CC(C2=C(C1)C=CC(=C2C)/C=C/C(CC(CC(=O)O)O)O)O |

Kanonische SMILES |

CC1CC(C2=C(C1)C=CC(=C2C)C=CC(CC(CC(=O)O)O)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Colletruncoic acid is typically isolated from the cultured broth of the fungus Colletotrichum truncatum. The isolation process involves culturing the fungus in a suitable medium, followed by extraction and purification using chromatographic techniques . The absolute structure of colletruncoic acid was established using a combination of spectroscopic methods, including nuclear magnetic resonance (NMR) and single-crystal X-ray diffraction analysis .

Analyse Chemischer Reaktionen

Colletruncoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of colletruncoic acid can lead to the formation of corresponding ketones or carboxylic acids .

Wissenschaftliche Forschungsanwendungen

Colletruncoic acid has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a model compound for studying the biosynthesis of fungal polyketides. In biology, it is used to investigate the pathogenic mechanisms of Colletotrichum truncatum, a soybean pathogen . In medicine, colletruncoic acid and its derivatives are being explored for their potential antimicrobial and anticancer properties .

Wirkmechanismus

The mechanism of action of colletruncoic acid involves its interaction with specific molecular targets and pathways within the fungal cells. It is believed to interfere with the biosynthesis of essential cellular components, leading to the inhibition of fungal growth and proliferation. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that colletruncoic acid may disrupt the synthesis of fungal cell walls and membranes .

Vergleich Mit ähnlichen Verbindungen

Colletruncoic acid is unique among fungal polyketides due to its distinct meroterpenoid skeleton. Similar compounds include colletotric acid, which is also isolated from Colletotrichum species and exhibits antimicrobial properties . Other related compounds include various sesquiterpenes and polyketides produced by different fungal species . The uniqueness of colletruncoic acid lies in its specific structural features and bioactive potential, which distinguish it from other similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.